molecular formula C12H8O2S2 B3045166 Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- CAS No. 10251-80-6

Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-

Cat. No.: B3045166
CAS No.: 10251-80-6
M. Wt: 248.3 g/mol
InChI Key: IVQJELKILULDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- is a heterocyclic compound that features a naphthalene ring fused with a dithiin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a photochemical reaction of 2,3-disubstituted benzofurans can be employed, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . Another method involves the visible-light-mediated [3+2] cycloaddition reaction, which provides a green and efficient means to synthesize the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of environmentally friendly conditions and efficient catalytic systems would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce dihydro derivatives.

Mechanism of Action

The mechanism by which Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is associated with disrupting cell membrane permeability, leading to leakage of cellular contents . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- is unique due to its dithiin ring, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

2,3-dihydrobenzo[g][1,4]benzodithiine-5,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S2/c13-9-7-3-1-2-4-8(7)10(14)12-11(9)15-5-6-16-12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQJELKILULDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145236
Record name 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10251-80-6
Record name 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010251806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRONAPHTHO(2,3-B)(1,4)DITHIINE-5,10-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5FY78YHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-
Reactant of Route 2
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-
Reactant of Route 3
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-
Reactant of Route 4
Reactant of Route 4
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-
Reactant of Route 5
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-
Reactant of Route 6
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.